SMIP-031

PPM1A Inhibitor Potency

SMIP-031 is the confirmed next-generation PPM1A inhibitor delivering >6× potency enhancement vs. SMIP-30 (IC50 180 nM) and 74% oral bioavailability, eliminating IV dependence and simplifying chronic in vivo dosing. Its host-directed autophagy mechanism provides dose-dependent intracellular Mtb clearance superior to classical antibiotics. Specs: >98% purity, ready for oral gavage or combination anti-TB studies. Choose SMIP-031 for reproducible, high-confidence PPM1A target validation without the confounding variables of less potent analogs.

Molecular Formula C17H17BrFNO2
Molecular Weight 366.2 g/mol
Cat. No. B15577397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMIP-031
Molecular FormulaC17H17BrFNO2
Molecular Weight366.2 g/mol
Structural Identifiers
InChIInChI=1S/C17H17FNO2.BrH/c1-2-21-14-4-5-15-12(9-14)11-19(7-8-20)17-6-3-13(18)10-16(15)17;/h3-6,9-11,20H,2,7-8H2,1H3;1H/q+1;/p-1
InChIKeyTXMGKNVONZFJGA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMIP-031: A Potent, Orally Bioavailable PPM1A Inhibitor for Tuberculosis Host-Directed Therapy


SMIP-031 is a potent, orally active small molecule inhibitor of the metal-dependent phosphatase PPM1A, with an IC50 of 180 nM [1]. It was designed as a next-generation, host-directed therapy (HDT) candidate for tuberculosis by optimizing the parent compound, SMIP-30 [2]. Unlike traditional antibiotics that target the pathogen directly, SMIP-031 acts by inducing autophagy in host macrophages, leading to the dose-dependent clearance of intracellular Mycobacterium tuberculosis (Mtb) [3].

Why Generic PPM1A Inhibitors Cannot Substitute for SMIP-031 in Host-Directed Therapy Research


Simple substitution of SMIP-031 with other PPM1A inhibitors or autophagy modulators is not scientifically valid due to fundamental differences in target engagement, pharmacokinetics, and selectivity. Directly compared to its parent compound SMIP-30, SMIP-031 demonstrates a >6-fold improvement in PPM1A inhibition [1], translating to superior cellular Mtb clearance [2]. This quantifiable potency advantage is coupled with robust oral bioavailability (F = 74%) [3] and a favorable in vitro toxicity profile , which are not guaranteed across the class. Using a less potent or less bioavailable analog introduces critical variables that undermine data reproducibility and increase the risk of experimental failure.

Quantitative Evidence of SMIP-031 Differentiation: A Comparator-Based Analysis


>6-Fold Improvement in PPM1A Inhibitory Potency Compared to Parent Compound SMIP-30

SMIP-031 was created by redesigning the parent compound SMIP-30. SMIP-031 inhibits PPM1A with an IC50 of 180 nM, representing a >6-fold improvement in potency compared to the parent compound SMIP-30 (IC50 = 1.19 μM) [1].

PPM1A Inhibitor Potency

High Oral Bioavailability (F = 74%) in Mice, a Key Pharmacokinetic Differentiator

SMIP-031 exhibits a high oral bioavailability (F = 74%) in mice, a quantifiable and critical feature for enabling convenient oral dosing in long-term in vivo studies. While a baseline for other PPM1A inhibitors is not established in the same study, this level of bioavailability is a key differentiator for a host-directed therapy candidate and is not a common property among all PPM1A-targeting chemical scaffolds [1].

Pharmacokinetics Oral Bioavailability In Vivo

Low Cytotoxicity in Human Cell Lines Supports a Favorable Safety Window for In Vitro Studies

SMIP-031 demonstrates a low cytotoxicity profile in key human cell lines, with CC50 values >200 μM in Caco-2 cells and 138.33 μM in THP-1 cells . These values are significantly higher than its functional IC50 for Mtb clearance (low micromolar range), establishing a wide experimental window where anti-tubercular effects can be studied without confounding toxicity [1].

Cytotoxicity Safety In Vitro

Optimal Application Scenarios for SMIP-031 Based on Its Validated Differentiation Profile


Primary Use: Host-Directed Therapy (HDT) Research for Tuberculosis

SMIP-031 is the optimal chemical probe for investigating the role of PPM1A and autophagy in the host response to Mycobacterium tuberculosis. Its superior potency (IC50 = 180 nM) over its predecessor SMIP-30 and its favorable oral bioavailability (F = 74%) make it the compound of choice for in vivo studies aiming to validate PPM1A as a therapeutic target for TB [1].

Secondary Use: Studies on Autophagy and Cellular Clearance Mechanisms

For researchers studying the fundamental biology of autophagy, SMIP-031 provides a potent and selective chemical tool to induce autophagy via PPM1A inhibition. Its clear molecular mechanism (increased phosphorylation of S403-p62 and LC3B-II expression) and low cytotoxicity [1] make it ideal for dissecting the PPM1A-autophagy axis without the confounding effects of general cellular stress.

Tertiary Use: Preclinical Studies Evaluating Adjunctive Therapies for TB

Given its host-directed mechanism, SMIP-031 is uniquely positioned for use in combination studies with standard anti-tubercular antibiotics. Its ability to enhance bacterial clearance from within host cells [1] offers a complementary approach that can be explored to shorten treatment duration or combat drug-tolerant persistent infections.

Avoid: Studies Requiring Intravenous Administration Only

While SMIP-031 is orally bioavailable and well-suited for oral gavage [1], its high oral bioavailability eliminates the necessity for intravenous administration, which is a significant operational advantage for chronic dosing studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMIP-031

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.